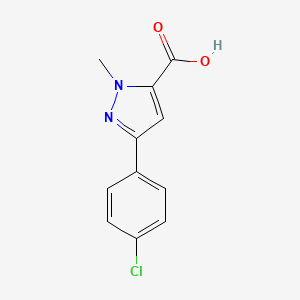

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOADCITUCNMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538534 | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015868-48-0 | |

| Record name | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, identified by the CAS Number 1015868-48-0 , is a heterocyclic compound built upon the pyrazole core. This five-membered aromatic ring system, containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold". Its prevalence in numerous biologically active compounds stems from its ability to engage in various non-covalent interactions with biological targets, coupled with its metabolic stability. The specific substitution pattern of this molecule—a 4-chlorophenyl group at the 3-position, a methyl group on one of the pyrazole nitrogens, and a carboxylic acid at the 5-position—renders it a valuable intermediate and a potential pharmacophore in its own right for the development of novel therapeutic agents and agrochemicals.

This guide provides a comprehensive overview of the essential technical information required for the effective utilization of this compound in a research and development setting. We will delve into its physicochemical characteristics, outline a robust synthetic pathway, explore its potential applications in drug discovery, and provide essential safety and handling information.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research, influencing everything from solvent selection for reactions and assays to its potential pharmacokinetic profile. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1015868-48-0 | Amerigo Scientific |

| Molecular Formula | C₁₁H₉ClN₂O₂ | PubChemLite[1] |

| Molecular Weight | 236.65 g/mol | Amerigo Scientific |

| Appearance | Solid (form) | Sigma-Aldrich |

| SMILES | Cn1nc(cc1C(O)=O)-c2ccc(Cl)cc2 | Amerigo Scientific |

| InChI Key | JNOADCITUCNMIN-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 2.4 | PubChemLite[1] |

Synthesis of this compound: A Plausible Experimental Protocol

A logical pathway to the target molecule involves the initial synthesis of the corresponding ethyl ester, followed by hydrolysis to yield the carboxylic acid.

Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add ethyl acetoacetate (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the resulting solution back to 0 °C and add a solution of 4-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dicarbonyl intermediate.

Step 2: Synthesis of Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate

-

Dissolve the ethyl 2-(4-chlorobenzoyl)-3-oxobutanoate (1.0 equivalent) in ethanol.

-

Add methylhydrazine (1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole ester.

-

Purify by column chromatography or recrystallization.

Step 3: Hydrolysis to this compound

-

Dissolve the ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (1.0 equivalent) in a mixture of THF and water.

-

Add sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (as monitored by TLC).

-

Cool the reaction mixture and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 2-3 with cold 1M hydrochloric acid, which should induce the precipitation of the carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Applications in Research and Drug Development

The pyrazole nucleus is a well-established pharmacophore found in a number of approved drugs. The structural features of this compound make it an attractive candidate for investigation in several therapeutic areas.

-

Anti-inflammatory and Analgesic Agents: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic properties. For instance, some pyrazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. The carboxylic acid moiety of the title compound could potentially mimic the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.

-

Anticancer Therapeutics: The pyrazole scaffold is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer cells. The 4-chlorophenyl group is a common substituent in many kinase inhibitors, and the overall structure of the molecule could serve as a starting point for the design of novel anticancer drugs.

-

Antimicrobial and Antifungal Agents: Research has demonstrated that various substituted pyrazoles possess significant antibacterial and antifungal activities.[2] The specific substitution pattern of this compound could be explored for its potential to inhibit the growth of pathogenic microorganisms.

-

Agrochemicals: Beyond pharmaceuticals, pyrazole derivatives have found extensive use in agriculture as herbicides and fungicides.[1] The biological activity of this compound could be screened against various plant pathogens and weeds to assess its potential in crop protection.

Biological Activity and Mechanism of Action: A Landscape of Possibilities

While specific biological data for this compound is not extensively published, the broader class of pyrazole carboxylic acids has been shown to interact with a range of biological targets.

Caption: Potential biological targets and therapeutic applications of pyrazole derivatives.

The likely mechanism of action for this compound would involve the inhibition of specific enzymes. Pyrazole derivatives have been reported to inhibit enzymes such as xanthine oxidase and α-glucosidase.[3] The carboxylic acid functional group is a key feature, as it can act as a hydrogen bond donor and acceptor, and can also form ionic interactions with positively charged residues (like lysine or arginine) in the active site of a target protein. Further research, including in vitro screening against a panel of relevant enzymes and receptors, would be necessary to elucidate the specific biological activity and mechanism of action of this compound.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related pyrazole compounds are often associated with the following hazards:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[4]

-

Handling Precautions:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and agrochemical development. Its robust and versatile pyrazole core, combined with its specific substitution pattern, provides a solid foundation for the design of novel bioactive compounds. This guide has provided a comprehensive overview of its key properties, a plausible and detailed synthetic route, its potential applications, and essential safety information. Armed with this knowledge, scientists and researchers can confidently incorporate this valuable chemical entity into their research and development programs, paving the way for future innovations in medicine and agriculture.

References

- 1. PubChemLite - this compound (C11H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 2. jocpr.com [jocpr.com]

- 3. ETHYL 3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Carboxylic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyrazole nucleus has emerged as a "privileged scaffold".[1][2][3] This five-membered aromatic ring containing two adjacent nitrogen atoms is a key building block in numerous approved drugs, attributable to its metabolic stability and versatile chemical nature.[3] The addition of a carboxylic acid moiety to this scaffold further enhances its potential, providing a critical anchor for interacting with biological targets through hydrogen bonding and ionic interactions.

Pyrazole carboxylic acid derivatives are not a monolithic class; they are a diverse family of molecules exhibiting a wide spectrum of pharmacological activities.[4][5][6] Their utility spans multiple therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[7][8] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core biological activities of these compounds. We will delve into their mechanisms of action, present field-proven experimental protocols for their evaluation, and analyze the critical structure-activity relationships (SAR) that govern their efficacy.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

One of the most well-documented successes of the pyrazole scaffold is in the development of selective anti-inflammatory agents. The archetypal example is Celecoxib, a diaryl-substituted pyrazole that revolutionized pain and inflammation management.[9][10]

Mechanism of Action: Selective Prostaglandin Suppression

The anti-inflammatory effects of many pyrazole derivatives are rooted in their ability to inhibit cyclooxygenase (COX) enzymes.[9] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12]

-

COX-1 is constitutively expressed in most tissues and plays a protective role, particularly in maintaining the gastric mucosa and supporting platelet function.[12]

-

COX-2 is typically absent in most tissues but is rapidly induced at sites of inflammation by stimuli like cytokines and growth factors.[10][12] Its activation leads to the production of pro-inflammatory prostaglandins.[13]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[10] While this reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable gastrointestinal side effects.[12] Pyrazole carboxylic acid derivatives like Celecoxib possess a structural advantage; a polar sulfonamide side chain binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, an area that is different in the more constricted COX-1 active site.[10][11] This allows for highly selective inhibition of COX-2, effectively reducing the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1.[12] This selectivity is the key to its potent anti-inflammatory, analgesic, and antipyretic effects with a more favorable gastrointestinal safety profile.[9][13]

Figure 1: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a self-validating system for screening compounds for COX-2 inhibitory activity. The causality behind using a specific substrate (Arachidonic Acid) and detecting a downstream product (PGE2) provides direct evidence of enzyme modulation.

-

Preparation of Reagents:

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol. Rationale: This buffer maintains optimal pH for COX-2 activity and includes a cofactor (phenol) to enhance enzyme turnover.

-

Heme Solution: Prepare a 15 mM solution of heme in DMSO. Rationale: Heme is a required prosthetic group for COX enzyme activity.

-

Enzyme Solution: Reconstitute purified ovine or human recombinant COX-2 enzyme in assay buffer to a concentration of 100 units/mL. Add heme to a final concentration of 1 µM.

-

Test Compound & Reference: Prepare stock solutions of pyrazole derivatives and a reference inhibitor (e.g., Celecoxib) in DMSO. Serially dilute to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

-

Arachidonic Acid Solution: Prepare a 10 mM solution of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

Add 150 µL of assay buffer to each well of a 96-well plate.

-

Add 10 µL of the test compound, reference inhibitor, or DMSO (vehicle control) to the appropriate wells.

-

Add 10 µL of the COX-2 enzyme solution to all wells except the background control.

-

Pre-incubate the plate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

-

Quantification and Data Analysis:

-

The primary product, Prostaglandin H2 (PGH2), is unstable. It is typically reduced to Prostaglandin E2 (PGE2).

-

Quantify the amount of PGE2 produced using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

-

Data Presentation: COX-2 Selectivity Index

The ratio of IC50 (COX-1) / IC50 (COX-2) provides a Selectivity Index (SI), with higher values indicating greater selectivity for COX-2.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | COX-1 | ~15 | ~300 | [10] |

| COX-2 | ~0.05 | |||

| Compound A | COX-1 | 25.1 | 125.5 | [6] |

| COX-2 | 0.2 | |||

| Compound B | COX-1 | >100 | >500 | [6] |

| COX-2 | 0.2 | |||

| Indomethacin | COX-1 | 0.05 | 0.008 (COX-1 Selective) | [6] |

| COX-2 | 6.3 |

Anticancer Activity: Targeting Multiple Pathways of Malignancy

The pyrazole carboxylic acid scaffold has proven to be a versatile framework for developing anticancer agents that act through diverse mechanisms.[14] Unlike the focused target of anti-inflammatory action, their antineoplastic effects can stem from inhibiting various enzymes crucial for cancer cell proliferation and survival.[14][15]

Overview of Mechanisms

-

Kinase Inhibition: Many pyrazole derivatives inhibit protein kinases, which are often dysregulated in cancer. Targets include Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and HER-2 tyrosine kinase, leading to cell cycle arrest and apoptosis.[14]

-

DNA Demethylase Inhibition: Certain derivatives have been identified as potent inhibitors of ALKBH1, an N6-methyladenosine (m6A) DNA demethylase, suggesting a role in epigenetic regulation of cancer.[16]

-

Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest at the G0/G1 interphase, preventing cancer cells from proceeding to the DNA synthesis (S) phase.[17]

-

Carbonic Anhydrase Inhibition: Inhibition of specific carbonic anhydrase isoforms (e.g., hCA IX) that are overexpressed in tumors and contribute to the acidic tumor microenvironment is another reported mechanism.[18]

Figure 2: Drug discovery workflow for anticancer pyrazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductases provides a robust and quantifiable endpoint.

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19][20]

-

Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

-

Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Rationale: This ensures cells are in a logarithmic growth phase and adhered before treatment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivatives and a positive control (e.g., Cisplatin, Doxorubicin) in culture media.[20]

-

Carefully remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Formazan Solubilization:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Rationale: Viable cells with active mitochondria will reduce the MTT to insoluble purple formazan crystals.

-

Carefully aspirate the media from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log of compound concentration.

-

Data Presentation: Anticancer Activity Profile

| Compound | Cell Line | IC50 (µM) | Mechanism/Target | Reference |

| Derivative 22 | MCF-7 (Breast) | 0.01 | Not Specified | [14] |

| Derivative 23 | NCI-H460 (Lung) | 0.03 | Not Specified | [14] |

| Derivative 24 | A549 (Lung) | 0.025 | CDK2 Inhibition | [14] |

| Derivative 49 | EGFR Tyrosine Kinase | 0.26 | Kinase Inhibition | [14] |

| HER-2 Tyrosine Kinase | 0.20 | |||

| Compound 29 | ALKBH1 (Enzyme) | 0.031 | DNA Demethylase Inhibition | [16] |

| Compound 14 | BJAB (B-cell Lymphoma) | Potent | G0/G1 Cell Cycle Arrest | [17] |

Antimicrobial Activity: A Broad-Spectrum Defense

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide array of pathogenic bacteria and fungi.[8][21][22] This makes them attractive scaffolds for developing new treatments to combat infectious diseases and antibiotic resistance.

Scope of Activity

-

Antibacterial: Activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[23][24]

-

Antifungal: These compounds have shown inhibitory effects against various fungal strains, including clinically relevant yeasts like Candida albicans, Candida tropicalis, and molds such as Aspergillus niger.[23][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Materials:

-

Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi.

-

Inoculum: Grow the microbial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells. Rationale: A standardized inoculum is critical for reproducibility.

-

Compound Plates: In a 96-well plate, prepare two-fold serial dilutions of the pyrazole derivatives (e.g., from 256 µg/mL to 0.5 µg/mL). Include a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) and a negative (growth) control well with no compound.[23][26]

-

-

Assay Procedure:

-

Add 50 µL of the standardized microbial inoculum to each well of the compound plate, resulting in a final volume of 100 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

Reading and Interpreting Results:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

A colorimetric indicator like resazurin can be added to aid in visualization; a color change from blue to pink indicates metabolic activity (growth).

-

The results provide a quantitative measure of the compound's potency against specific pathogens.

-

Data Presentation: Antimicrobial Potency

| Compound | Organism | Type | MIC (µg/mL) | Reference |

| Compound 3 | Escherichia coli | Gram-Negative | 0.25 | [23] |

| Compound 4 | Streptococcus epidermidis | Gram-Positive | 0.25 | [23] |

| Compound 2 | Aspergillus niger | Fungus | 1 | [23] |

| Compound 2h | Staphylococcus aureus | Gram-Positive | 6.25 | [26] |

| Ciprofloxacin | S. aureus / E. coli | Gram +/- | 6.25 | [26] |

Synthesis and Structure-Activity Relationship (SAR)

The biological activity of pyrazole carboxylic acid derivatives is intrinsically linked to their chemical structure. Understanding the synthetic routes and the impact of various substituents is crucial for designing more potent and selective agents.

General Synthesis Strategy

A common and versatile method for synthesizing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. Subsequent modification of the resulting pyrazole ester can then yield the desired carboxylic acid and other derivatives.

Figure 3: General synthesis pathway and SAR considerations.

Key SAR Insights

-

Anti-inflammatory Activity: For COX-2 selectivity, a para-substituted phenyl ring at the 1-position and another substituted aryl group at the 5-position are often critical. The nature of the substituent at the para-position of the 1-phenyl ring (e.g., a sulfonamide group in Celecoxib) is key for interacting with the selective hydrophilic pocket of COX-2.[10]

-

Anticancer Activity: For ALKBH1 inhibitors, an unsubstituted pyrazole ring was found to be optimal, while modifications to other parts of the molecule were used to enhance potency.[16] For cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position were identified as crucial for high affinity.[27]

-

Antifungal Activity: The positions of electronegative atoms, such as fluorine and oxygen, within the substituents on the pyrazole ring, as well as the charge on these atoms, have been shown to be crucial for regulating the strength of antifungal activity against C. albicans.[25]

Conclusion and Future Perspectives

Pyrazole carboxylic acid derivatives represent a highly successful and enduring scaffold in medicinal chemistry. Their proven efficacy as anti-inflammatory agents, exemplified by Celecoxib, has paved the way for extensive exploration into other therapeutic areas. The diverse mechanisms through which they exert anticancer and antimicrobial effects highlight their remarkable versatility.

The future of research in this field is promising.[2] Key directions will likely include:

-

Design of Novel Kinase Inhibitors: Leveraging the pyrazole core to develop more selective and potent inhibitors for specific cancer-related kinases.

-

Exploration of Epigenetic Targets: Further investigation into inhibitors of targets like ALKBH1 could open new avenues for cancer therapy.[16]

-

Combating Antimicrobial Resistance: Synthesizing novel derivatives with unique mechanisms of action to overcome existing drug resistance in bacteria and fungi.

-

Prodrug Strategies: Improving the pharmacokinetic properties and cell permeability of potent inhibitors through prodrug approaches, as has been explored for ALKBH1 inhibitors.[16]

By combining rational drug design, robust biological evaluation, and a deep understanding of structure-activity relationships, the full therapeutic potential of pyrazole carboxylic acid derivatives can continue to be unlocked, offering new hope for treating a wide range of human diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. news-medical.net [news-medical.net]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. study.com [study.com]

- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 23. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 24. meddocsonline.org [meddocsonline.org]

- 25. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. The guide is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural features as determined by various spectroscopic techniques. While a complete set of experimentally verified spectra from a single peer-reviewed source is not publicly available, this guide synthesizes available data from chemical suppliers and provides expert interpretation based on the analysis of structurally related compounds. The methodologies for acquiring such spectroscopic data are also detailed to assist in the experimental verification and further investigation of this and similar pyrazole derivatives.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities and applications in drug discovery. The pyrazole scaffold is a key pharmacophore in a variety of therapeutic agents. The subject compound, with its specific substitution pattern of a 4-chlorophenyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a carboxylic acid at the 5-position, presents a unique combination of electronic and steric properties that make it a valuable building block for the synthesis of novel bioactive molecules.

Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of such compounds. This guide will delve into the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure:

solubility and stability of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical and physical stability, of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical methodologies essential for characterizing this molecule. It offers detailed, step-by-step protocols for equilibrium and kinetic solubility assessments, forced degradation studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), and the development of a stability-indicating HPLC method. The causality behind experimental choices is explained to provide field-proven insights. All quantitative data is summarized in structured tables, and key workflows are illustrated with diagrams to ensure clarity and practical application in a research and development setting.

Introduction

This compound is a substituted pyrazole derivative with significant potential in both the pharmaceutical and agrochemical sectors. The pyrazole scaffold is a key pharmacophore found in numerous bioactive molecules, and this specific compound has been investigated for its potential therapeutic properties.[1][2] A thorough understanding of its physicochemical properties—primarily solubility and stability—is a non-negotiable prerequisite for its advancement from a laboratory curiosity to a viable product. These parameters directly influence bioavailability, formulation strategies, manufacturing processes, storage conditions, and regulatory approval.

This guide serves as a senior-level scientific resource, outlining the necessary experimental workflows to build a robust physicochemical profile for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O₂ | [1][3] |

| Molecular Weight | 236.65 g/mol | [1][3] |

| CAS Number | 1015868-48-0 | [4] |

| Appearance | White powder / solid | [1][3] |

| Melting Point | 211-214 °C | [1] |

| SMILES | Cn1nc(cc1C(O)=O)-c2ccc(Cl)cc2 | [3] |

| InChI Key | JNOADCITUCNMIN-UHFFFAOYSA-N | [3] |

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For an ionizable compound like a carboxylic acid, solubility is intrinsically linked to pH.

Theoretical Considerations

The structure of this compound contains a lipophilic 4-chlorophenyl group and a more polar pyrazole-carboxylic acid moiety. The carboxylic acid group (with an estimated pKa in the range of 3-5) is the primary driver of its pH-dependent solubility.

-

At low pH (pH < pKa): The carboxylic acid is predominantly in its neutral, protonated form (-COOH). This form is less polar, resulting in lower aqueous solubility.

-

At high pH (pH > pKa): The molecule deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar, leading to a substantial increase in aqueous solubility.

This relationship is fundamental to designing relevant experiments and interpreting their outcomes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic equilibrium solubility. It measures the concentration of the compound in a saturated solution after a prolonged incubation period, ensuring that a true equilibrium has been reached.

Methodology:

-

Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Addition of Compound: Add an excess amount of the solid compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a minimum of 24-48 hours. This extended time is crucial to allow the dissolution process to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a suitable mobile phase or solvent to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

Data Presentation & Interpretation

The workflow for solubility determination is a systematic process moving from sample preparation to final analysis.

References

An In-depth Technical Guide to the Therapeutic Targets of Pyrazole Derivatives

A Senior Application Scientist's Perspective on a Privileged Scaffold

Foreword: The Enduring Legacy of the Pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a testament to this principle. Its remarkable versatility, stemming from its unique physicochemical properties and synthetic tractability, has cemented its status as a "privileged scaffold" in modern drug discovery.[1][2][3][4] From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, pyrazole derivatives have demonstrated a remarkable capacity to modulate a wide array of biological targets with high potency and selectivity.[1][5][6][7]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives. Moving beyond a mere catalog of compounds, this guide delves into the mechanistic rationale behind their activity, offers detailed experimental protocols for target validation, and visualizes the intricate signaling pathways they influence. As a senior application scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in both scientific rigor and field-proven experience.

Part 1: The Pyrazole Core: A Foundation for Therapeutic Innovation

The pyrazole ring's enduring appeal in drug design can be attributed to several key features. Its aromatic nature provides a stable and rigid core, while the two nitrogen atoms offer opportunities for hydrogen bonding and coordination with metallic ions.[4][7] This unique electronic distribution also allows pyrazole to act as a bioisostere for other cyclic structures, such as amides and imidazoles, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[7] The synthetic accessibility of the pyrazole nucleus further enhances its attractiveness, with a plethora of well-established synthetic routes allowing for the creation of diverse and complex derivatives.

Part 2: Major Therapeutic Target Classes for Pyrazole Derivatives

The therapeutic efficacy of pyrazole derivatives spans a wide range of diseases, a direct consequence of their ability to interact with a diverse set of biological targets. This section will explore some of the most significant target classes.

Protein Kinases: A Primary Focus for Pyrazole-Based Inhibitors

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[8][9]

-

2.1.1. Cyclooxygenases (COX-1 and COX-2): The discovery of celecoxib, a selective COX-2 inhibitor, marked a significant milestone in the development of anti-inflammatory drugs and highlighted the potential of the pyrazole scaffold in this arena.[1][7][10] COX enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[7] Pyrazole-based inhibitors are designed to selectively target the inducible COX-2 isoform, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[7][10][11]

-

2.1.2. Mitogen-Activated Protein Kinases (MAPKs), especially p38 MAPK: The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13][14] Pyrazole-containing compounds have been developed as potent inhibitors of p38 MAPK, offering a promising therapeutic strategy for a range of inflammatory conditions, including rheumatoid arthritis.[12][13][15][16]

-

2.1.3. Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[17][18][19][20] Several pyrazole derivatives have been identified as potent inhibitors of various CDKs, including CDK2 and CDK4/6, demonstrating their potential as anticancer agents by inducing cell cycle arrest and apoptosis.[17][18][20][21][22]

-

2.1.4. Janus Kinases (JAKs): The JAK/STAT signaling pathway is central to the signal transduction of numerous cytokines and growth factors involved in immunity and hematopoiesis.[23][24][25][26] Pyrazole-based JAK inhibitors, such as ruxolitinib, have been successfully developed for the treatment of myeloproliferative neoplasms and other inflammatory diseases.[6][24][25][27]

G-Protein Coupled Receptors (GPCRs): Fine-Tuning Cellular Responses

GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes. Their modulation by small molecules is a cornerstone of modern pharmacology.

-

2.2.1. Cannabinoid Receptors (CB1 and CB2): The endocannabinoid system, and its receptors CB1 and CB2, are implicated in pain, appetite, and mood regulation. Pyrazole derivatives have been developed as both agonists and antagonists of cannabinoid receptors.[28][29][30][31][32] For instance, rimonabant, a pyrazole-based inverse agonist of the CB1 receptor, was developed as an anti-obesity drug.[4][31] Conversely, selective CB2 receptor agonists are being explored for their potential anti-inflammatory and immunomodulatory effects without the psychoactive side effects associated with CB1 agonism.[30][32]

Other Prominent Enzyme Targets

The therapeutic reach of pyrazole derivatives extends beyond kinases and GPCRs to a variety of other critical enzymes.

-

2.3.1. Phosphodiesterase 5 (PDE5): Sildenafil, a well-known pyrazole-containing drug, is a potent inhibitor of PDE5, an enzyme that degrades cyclic GMP (cGMP).[1][6] By inhibiting PDE5, sildenafil enhances the effects of nitric oxide, leading to vasodilation, and is used to treat erectile dysfunction and pulmonary hypertension.[6] The pyrazoline scaffold has also been explored for developing selective PDE5 inhibitors.[33]

-

2.3.2. Carbonic Anhydrases: These enzymes are involved in various physiological processes, including pH regulation and fluid balance. Pyrazole derivatives have been investigated as inhibitors of carbonic anhydrases, with potential applications as diuretics and for the treatment of glaucoma.[34]

-

2.3.3. Topoisomerases: These enzymes are essential for DNA replication and are a validated target for antibacterial and anticancer drugs. Certain pyrazole analogs have demonstrated potent inhibitory activity against bacterial type II topoisomerases, highlighting their potential as a new class of antibacterial agents.[35]

Part 3: Experimental Workflows for Target Identification and Validation

The successful development of a pyrazole-based therapeutic hinges on rigorous experimental validation of its biological target. This section provides detailed, step-by-step protocols for key assays used in this process.

In Vitro Enzyme Inhibition Assays

These assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme.

-

3.1.1. Protocol: p38 MAPK Inhibition Assay

This protocol outlines a non-radioactive method to measure p38 MAPK activity.[36]

-

Immunoprecipitation of p38 MAPK:

-

Lyse cells (e.g., UV-treated NIH/3T3 cells) to release cellular proteins.

-

Incubate cell lysates with an immobilized anti-phospho-p38 MAPK antibody to specifically capture activated p38.

-

Wash the immobilized antibody-enzyme complex to remove non-specific proteins.

-

-

In Vitro Kinase Assay:

-

Resuspend the immunoprecipitated p38 MAPK in a kinase assay buffer.

-

Add a known concentration of the pyrazole derivative (inhibitor) or vehicle control.

-

Initiate the kinase reaction by adding ATP and a substrate protein (e.g., ATF-2).

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-ATF-2).

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities.

-

-

-

3.1.2. Protocol: COX-1/COX-2 Inhibition Assay

This protocol describes a colorimetric method to screen for COX inhibitors.[34]

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Dilute ovine COX-1 or human recombinant COX-2 enzyme in the assay buffer.

-

Prepare a solution of heme (a COX cofactor) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and the COX enzyme to the appropriate wells.

-

Add the pyrazole derivative (inhibitor) or vehicle control to the inhibitor wells.

-

Initiate the reaction by adding arachidonic acid (the substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), a chromogenic substrate for the peroxidase activity of COX.

-

Incubate at room temperature for a defined period (e.g., 5 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 590 nm. The absorbance is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the pyrazole derivative and determine the IC50 value.

-

-

Cell-Based Assays for Target Engagement and Functional Outcomes

These assays are crucial for confirming that the compound interacts with its target in a cellular context and elicits the desired biological response.

-

3.2.1. Protocol: Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol is used to assess the inhibition of the JAK/STAT pathway.[1][15][17][24]

-

Cell Culture and Treatment:

-

Culture cells known to have an active JAK/STAT pathway (e.g., certain cancer cell lines).

-

Treat the cells with various concentrations of the pyrazole-based JAK inhibitor or a vehicle control for a specified duration.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for p-STAT3 and total STAT3.

-

Calculate the ratio of p-STAT3 to total STAT3 to determine the level of pathway inhibition.

-

-

-

3.2.2. Protocol: MTS Cell Viability Assay

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of anticancer agents like CDK inhibitors.[10][28]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of the pyrazole derivative or vehicle control.

-

-

MTS Reagent Addition and Incubation:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add the MTS reagent to each well.

-

Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

-

-

Receptor Binding and Functional Assays

These assays are essential for characterizing the interaction of pyrazole derivatives with GPCRs.

-

3.3.1. Protocol: Radioligand Binding Assay for Cannabinoid Receptors

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.[13][19][37]

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2).

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]-CP55,940).

-

Add increasing concentrations of the unlabeled pyrazole derivative (the competitor).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the pyrazole derivative to generate a competition curve.

-

Determine the IC50 value and calculate the binding affinity (Ki) of the compound.

-

-

-

3.3.2. Protocol: cAMP Assay for GPCR Agonism/Antagonism

This assay measures the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is modulated by Gs- and Gi-coupled GPCRs.[5][8][16][23][31]

-

Cell Culture and Treatment:

-

Culture cells expressing the GPCR of interest.

-

For agonist testing, treat the cells with increasing concentrations of the pyrazole derivative.

-

For antagonist testing, pre-incubate the cells with the pyrazole derivative before stimulating them with a known agonist.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay. In this assay, a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody are used. The HTRF signal is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

For agonists, plot the cAMP concentration against the compound concentration to determine the EC50 value.

-

For antagonists, plot the inhibition of the agonist-induced cAMP response against the compound concentration to determine the IC50 value.

-

-

Part 4: Visualizing the Impact: Signaling Pathways and Mechanistic Insights

Understanding the signaling pathways modulated by pyrazole derivatives is crucial for rational drug design and for predicting their therapeutic effects and potential side effects. This section provides simplified diagrams of key pathways generated using Graphviz (DOT language).

The p38 MAPK Signaling Cascade in Inflammation

Caption: The p38 MAPK signaling pathway and the inhibitory action of pyrazole derivatives.

The JAK/STAT Pathway in Cytokine Signaling

Caption: The JAK/STAT signaling pathway and the inhibitory effect of pyrazole-based drugs.

Cannabinoid Receptor-Mediated Signaling

Caption: Cannabinoid receptor signaling and its modulation by pyrazole derivatives.

Part 5: A Snapshot of Pyrazole-Based Therapeutics

The following table summarizes key information for a selection of approved drugs and clinical candidates that feature a pyrazole core.

| Compound Name (Brand Name) | Therapeutic Target(s) | Key IC50/Ki Values | Therapeutic Area |

| Celecoxib (Celebrex) | COX-2 | IC50 (COX-2) = 40 nM | Anti-inflammatory |

| Sildenafil (Viagra) | PDE5 | IC50 = 3.9 nM | Erectile Dysfunction |

| Ruxolitinib (Jakafi) | JAK1, JAK2 | IC50 (JAK1) ≈ 3 nM, IC50 (JAK2) ≈ 3 nM | Myelofibrosis |

| Axitinib (Inlyta) | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | IC50 (VEGFR1) = 0.1 nM, IC50 (VEGFR2) = 0.2 nM | Renal Cell Carcinoma |

| Baricitinib (Olumiant) | JAK1, JAK2 | IC50 (JAK1) = 5.9 nM, IC50 (JAK2) = 5.7 nM | Rheumatoid Arthritis |

| Asciminib (Scemblix) | BCR-ABL1 (allosteric inhibitor) | Kd = 0.5-0.8 nM, IC50 = 0.5 nM | Chronic Myeloid Leukemia |

| BIRB 796 | p38 MAPK | Ki = 0.1 nM | Inflammatory Diseases (Clinical Candidate) |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Part 6: Concluding Remarks and Future Horizons

The pyrazole scaffold has unequivocally demonstrated its value in the development of a diverse range of therapeutics. Its ability to serve as a versatile template for interacting with a multitude of biological targets, from enzymes to receptors, ensures its continued relevance in drug discovery. The journey from the early pyrazolone analgesics to the highly specific kinase inhibitors of today illustrates the power of iterative medicinal chemistry in refining a privileged core structure.

Looking ahead, the exploration of novel pyrazole derivatives is poised to address unmet medical needs. The development of next-generation kinase inhibitors with improved selectivity profiles, the discovery of pyrazole-based modulators for challenging targets such as transcription factors, and the application of this scaffold in emerging areas like targeted protein degradation are all exciting avenues for future research. As our understanding of disease biology deepens, the pyrazole nucleus will undoubtedly remain a vital tool in the arsenal of medicinal chemists, enabling the creation of innovative and life-saving medicines.

Part 7: References

-

Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. --INVALID-LINK--

-

Bayer. (n.d.). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. PubMed Central. --INVALID-LINK--

-

Abdel-Maksoud, M. S., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... RSC Medicinal Chemistry. --INVALID-LINK--

-

Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Journal of Medicinal Chemistry, 45(23), 4930-4943. --INVALID-LINK--

-

Bayer. (2023). Discovery of 1,3-disubstituted pyrazole peripheral cannabinoid receptor partial agonists. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. --INVALID-LINK--

-

Regan, J., et al. (2006). Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity. Bioorganic & Medicinal Chemistry Letters, 16(2), 262-266. --INVALID-LINK--

-

Nieto-Rostro, M., et al. (2024). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. ACS Pharmacology & Translational Science. --INVALID-LINK--

-

El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. --INVALID-LINK--

-

Ghorab, M. M., et al. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. --INVALID-LINK--

-

Naim, M. J., & Alam, O. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. --INVALID-LINK--

-

ResearchGate. (n.d.). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. --INVALID-LINK--

-

Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. --INVALID-LINK--

-

Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. European Journal of Medicinal Chemistry. --INVALID-LINK--

-

Wang, X., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. --INVALID-LINK--

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. --INVALID-LINK--

-

Engel, M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. --INVALID-LINK--

-

Taslimi, P., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. --INVALID-LINK--

-

El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. --INVALID-LINK--

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. --INVALID-LINK--

-

Le, T. H., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. --INVALID-LINK--

-

Liu, G., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European Journal of Medicinal Chemistry. --INVALID-LINK--

-

Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. --INVALID-LINK--

-

Sharma, V., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. --INVALID-LINK--

-

Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. --INVALID-LINK--

-

Wiley, J. L., et al. (2010). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB1) Receptor Antagonist Rimonabant: Cannabinoid Agonist-Like Effects in Mice via Non-CB1, Non-CB2 Mechanism. Journal of Pharmacology and Experimental Therapeutics. --INVALID-LINK--

-

Singh, P., et al. (2021). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry. --INVALID-LINK--

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. --INVALID-LINK--

-

Sim, T., et al. (2011). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. --INVALID-LINK--

-

Nieto-Rostro, M., et al. (2024). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. ACS Pharmacology & Translational Science. --INVALID-LINK--

-

El-Sayed, M. A. A., et al. (2018). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Toxicology and Applied Pharmacology. --INVALID-LINK--

-

El-Sayed, M. A. A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. --INVALID-LINK--

-

Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. --INVALID-LINK--

-

Ghorab, M. M., et al. (2019). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry. --INVALID-LINK--

-

Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

-

El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. --INVALID-LINK--

-

Khedr, M. A., et al. (2020). Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--

-

Cilibrizzi, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants. --INVALID-LINK--

-

ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). --INVALID-LINK--

-

de Oliveira, R., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. --INVALID-LINK--

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. --INVALID-LINK--

-

Glisic, B., et al. (2020). Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. Antioxidants. --INVALID-LINK--

-

ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. --INVALID-LINK--

-

Chahboun, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. --INVALID-LINK--

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. --INVALID-LINK--

-

ResearchGate. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. --INVALID-LINK--

-

ResearchGate. (n.d.). Examples of pyrazole‐containing drugs and their pharmacological activities. --INVALID-LINK--

References

- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 2. bitesizebio.com [bitesizebio.com]

- 3. researchgate.net [researchgate.net]

- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GloSensor™ cAMP Assay Protocol [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 16. promega.com [promega.com]

- 17. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. cosmobio.co.jp [cosmobio.co.jp]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. benchchem.com [benchchem.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. clyte.tech [clyte.tech]

- 30. researchgate.net [researchgate.net]

- 31. resources.revvity.com [resources.revvity.com]

- 32. researchgate.net [researchgate.net]

- 33. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 34. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 35. researchgate.net [researchgate.net]

- 36. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 37. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

analytical methods for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid characterization

An In-Depth Guide to the Analytical Characterization of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a critical pharmacophore in medicinal chemistry, found in numerous therapeutic agents exhibiting anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Furthermore, its structural motifs are of interest in agrochemical research.[3] Given its potential as a key intermediate or active pharmaceutical ingredient (API), a robust and comprehensive analytical characterization is imperative. This ensures structural integrity, quantifies purity, identifies impurities, and establishes the physicochemical properties necessary for quality control, regulatory submission, and successful drug development.

This document provides a multi-faceted analytical strategy for the definitive characterization of this compound, leveraging chromatographic, spectroscopic, and thermal analysis techniques. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering both theoretical grounding and practical, step-by-step guidance.

Physicochemical Properties Summary

A foundational step in characterization is to collate the basic physicochemical data for the target molecule. This information is crucial for sample preparation, method development, and safety considerations.

| Property | Value | Source |

| Chemical Formula | C₁₁H₉ClN₂O₂ | |

| Molecular Weight | 236.65 g/mol | |

| CAS Number | 1015868-48-0 | [4] |

| Appearance | Solid | |

| InChI Key | JNOADCITUCNMIN-UHFFFAOYSA-N | |

| SMILES | Cn1nc(cc1C(O)=O)-c2ccc(Cl)cc2 |

Section 1: Chromatographic Analysis for Purity and Identity

Chromatographic methods are the cornerstone for assessing the purity of a compound and confirming its molecular weight. We employ High-Performance Liquid Chromatography (HPLC) for quantitative purity analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identity confirmation.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. The target analyte, being moderately non-polar, will be retained on the column and can be separated from more polar or less polar impurities. The addition of an acid to the mobile phase suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate quantification.

Workflow Diagram: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Instrument | HPLC or UHPLC system with UV/DAD detector | Standard for pharmaceutical analysis.[5] |

| Column | C18, 100 Å, 2.7 µm, 4.6 x 100 mm | Excellent retention and resolution for small aromatic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 30% B to 95% B over 10 min | Ensures elution of the main peak and any late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | 254 nm | Wavelength where the chlorophenyl and pyrazole chromophores absorb strongly. |

| Injection Vol. | 5 µL | |

| Diluent | Acetonitrile/Water (50:50, v/v) | Good solubility for the analyte. |

Protocol:

-

Standard Preparation: Accurately weigh approximately 1.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the test sample in the same manner as the standard.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70:30 A:B) for at least 15 minutes or until a stable baseline is achieved.[5]

-

Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%). Inject the sample solution in duplicate.

-

Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Identity Confirmation by LC-MS

Principle: Coupling the HPLC separation to a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting peak. This provides unambiguous confirmation of the compound's molecular weight. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

Protocol:

-

Utilize the same HPLC method as described in Section 1.1.

-

Divert the column effluent to an ESI-equipped mass spectrometer (e.g., a Triple Quadrupole or Time-of-Flight instrument).

-

Acquire data in both positive and negative ion modes over a scan range of m/z 100-500.

-

Expected Results:

-

Positive Ion Mode: A prominent ion should be detected at m/z 237.04 corresponding to the [M+H]⁺ adduct (C₁₁H₁₀ClN₂O₂⁺).[6]

-

Negative Ion Mode: A prominent ion should be detected at m/z 235.03 corresponding to the [M-H]⁻ adduct (C₁₁H₈ClN₂O₂⁻).[6]

-

The detection of these ions at the retention time of the main HPLC peak provides definitive confirmation of the compound's identity.

-

Section 2: Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the chemical structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Protocol (Sample Preparation):

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable acidic proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity | Chemical Shift (δ, ppm) |

| ~ 13.5 | Carboxylic Acid (COOH), broad singlet | ~ 162 |

| ~ 7.8 - 7.9 | Chlorophenyl (2H, ortho to Cl), doublet | ~ 140-150 |

| ~ 7.5 - 7.6 | Chlorophenyl (2H, meta to Cl), doublet | ~ 133 |

| ~ 7.2 | Pyrazole (1H), singlet | ~ 129 |

| ~ 3.9 | N-Methyl (CH₃), singlet | ~ 128 |

| ~ 110 | ||

| ~ 38 |

Note: Chemical shifts are predictive and may vary based on solvent and concentration. The values are based on general knowledge of similar pyrazole structures.[1][7][8]

Structural Information from NMR

Caption: Information derived from spectroscopic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy